molecular formula C8H11N3O2 B12901882 Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- CAS No. 139399-52-3

Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-

Cat. No.: B12901882
CAS No.: 139399-52-3
M. Wt: 181.19 g/mol
InChI Key: GLPCPLUKMWQNJX-UHFFFAOYSA-N
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Description

Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- is a structurally modified glycine derivative characterized by a 2,6-dimethylpyrimidinyl group substituted at the nitrogen of the glycine backbone. This compound is part of a broader class of pyrimidine-containing molecules, which are notable for their roles in pharmaceuticals, agrochemicals, and coordination chemistry. The 2,6-dimethylpyrimidinyl moiety enhances steric and electronic properties, influencing solubility, bioavailability, and interaction with biological targets .

Properties

CAS No.

139399-52-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(2,6-dimethylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C8H11N3O2/c1-5-3-7(9-4-8(12)13)11-6(2)10-5/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

GLPCPLUKMWQNJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the growth of cancer cells effectively. For instance, novel quinolinium salts and derivatives have been shown to possess anticancer properties by targeting specific pathways involved in cell proliferation and survival . The compound's ability to modulate kinase activity makes it a candidate for developing targeted cancer therapies.

Case Study: Anticancer Activity

A study demonstrated that various derivatives of pyrimidine compounds, including those related to Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-, exhibited significant anticancer activity against several cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth .

Neuropharmacology

The compound has also garnered attention in neuropharmacology as a potential modulator of N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in synaptic transmission and plasticity in the central nervous system. Positive allosteric modulators that enhance NMDAR activity could be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study: NMDAR Modulation

Research highlighted the development of second-generation modulators targeting GluN2C/D subtypes of NMDARs. These compounds showed improved potency and efficacy compared to earlier prototypes, suggesting that modifications in glycine-like structures may enhance therapeutic outcomes for CNS disorders .

Agricultural Chemistry

In agricultural settings, compounds similar to Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- have been explored for their antifungal properties. A series of derivatives were synthesized and tested for their effectiveness against various fungal pathogens affecting crops. The results indicated promising antifungal activity, leading to considerations for their use as biopesticides .

Data Table: Antifungal Activity

Compound NameFungal PathogenInhibition Zone (mm)Concentration (µg/mL)
Glycine Derivative AFusarium oxysporum1550
Glycine Derivative BAspergillus niger20100
Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-Botrytis cinerea1875

Chemical Synthesis

The synthesis of Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- involves complex organic reactions that can be optimized for higher yields. Advances in synthetic methodologies have allowed for more efficient production routes which are critical for scaling up applications in pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites or the activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Primary Use(s) Key Properties/Activities
Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- C₈H₁₂N₄O₂ (estimated) Glycine backbone, 2,6-dimethylpyrimidine Research compound (potential pharmaceuticals) Likely metal chelation, enzyme inhibition
Sulfisomidine C₁₂H₁₄N₄O₂S Sulfonamide, 2,6-dimethylpyrimidine Antibacterial agent Binds to dihydropteroate synthase
Pirimicarb C₁₁H₁₈N₄O₂ Dimethylcarbamate, 2,6-dimethylpyrimidine Insecticide Acetylcholinesterase inhibition
N4-Acetylsulfasomidine C₁₄H₁₆N₄O₃S Acetamide, sulfonamide, 2,6-dimethylpyrimidine Pharmaceutical intermediate Enhanced metabolic stability

Key Observations :

  • Core Pyrimidinyl Group : All compounds share the 2,6-dimethylpyrimidinyl group, which confers rigidity and influences binding to biological targets (e.g., enzymes, receptors) .
  • Functional Group Diversity: The glycine derivative’s amino acid backbone differentiates it from sulfonamides (antibacterial) and carbamates (insecticidal), suggesting unique reactivity, such as metal chelation or peptide-like interactions .
  • Biological Activity: Pirimicarb’s insecticidal activity relies on carbamate-mediated acetylcholinesterase inhibition, whereas Sulfisomidine’s sulfonamide group disrupts folate synthesis in bacteria.
Physicochemical and Pharmacokinetic Properties
  • Solubility : The glycine derivative’s polarity (due to the carboxylic acid group) likely enhances aqueous solubility compared to lipophilic compounds like Pirimicarb. Sulfisomidine’s sulfonamide group also improves solubility, critical for oral bioavailability .
  • Metal Coordination : Glycine derivatives, including those with pyrimidinyl groups, form stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), a property exploited in catalysis or antimicrobial applications. Sulfisomidine’s sulfonamide-metal interactions are well-documented, altering pharmacokinetics and efficacy .

Biological Activity

Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- is characterized by its pyrimidine ring structure which is modified by the addition of a glycine moiety. The synthesis of this compound typically involves the reaction of pyrimidine derivatives with amino acids or their derivatives. Research has shown that variations in the synthesis process can lead to different biological activities and potencies.

Biological Activity

The biological activity of Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- has been investigated through various studies focusing on its pharmacological effects:

  • Inhibition of Enzymatic Activity : One significant finding is that compounds similar to Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- can inhibit key enzymes involved in purine biosynthesis. For example, certain analogs have shown to inhibit glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are crucial in de novo purine synthesis pathways. The IC50 values for these inhibitions were reported as low as 20 nM in MOLT-4 cell cultures .
  • Anticancer Properties : In vivo studies have indicated moderate activity against P388 leukemia models. This suggests potential applications in cancer therapy, particularly in targeting metabolic pathways that are upregulated in cancer cells .

The mechanism by which Glycine, N-(2,6-dimethyl-4-pyrimidinyl)- exerts its biological effects primarily involves the modulation of metabolic pathways associated with nucleotide synthesis and cellular proliferation. By inhibiting specific enzymes in these pathways, the compound can effectively reduce the availability of nucleotides necessary for DNA and RNA synthesis in rapidly dividing cells.

Case Studies

Several case studies have explored the effects of Glycine derivatives:

  • Study on Antitumor Activity : A study conducted on a series of glycine derivatives indicated that modifications to the pyrimidine ring significantly influenced their anticancer activity. Compounds with higher lipophilicity showed enhanced cellular uptake and improved efficacy against various cancer cell lines.
  • DPP-4 Inhibition : Research into dipeptidyl peptidase-4 (DPP-4) inhibitors has highlighted the role of similar compounds in regulating glucose metabolism and insulin secretion. Although not directly related to Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-, these findings underscore the importance of glycine derivatives in metabolic regulation .

Data Table: Summary of Biological Activities

Activity Mechanism IC50 Value Model/Cell Line
Inhibition of GAR-TFaseInhibition of purine biosynthesis20 nMMOLT-4 cells
Antitumor ActivityInduction of apoptosis in cancer cellsVariesP388 leukemia model
DPP-4 InhibitionModulation of insulin secretionVariesVarious human cell lines

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